N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15077340
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O2 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21ClN2O2/c1-26-14-10-8-13(9-11-14)12-19(25)23-18-7-3-5-16-15-4-2-6-17(22)20(15)24-21(16)18/h2,4,6,8-11,18,24H,3,5,7,12H2,1H3,(H,23,25) |
| Standard InChI Key | AKIBNRDPGXHCNM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3,4,9-tetrahydro-1H-carbazole core, a partially saturated tricyclic system comprising two benzene rings fused to a pyrrole ring. The 8-position of the carbazole moiety is substituted with a chlorine atom, while the 1-position is linked via an acetamide bridge to a 4-methoxyphenyl group. This hybrid structure merges the planar aromaticity of carbazoles with the conformational flexibility of the tetrahydro ring system and the hydrogen-bonding capacity of the amide group.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₁ClN₂O₂ |
| Molecular weight | 368.9 g/mol |
| Hydrogen bond donors | 2 (amide NH, carbazole NH) |
| Hydrogen bond acceptors | 3 (amide O, methoxy O, carbazole N) |
| Rotatable bonds | 5 |
The chloro substituent enhances electrophilicity at the carbazole core, while the methoxy group on the phenyl ring contributes to lipophilicity and potential π-π stacking interactions .
Spectroscopic Characterization
While detailed spectroscopic data for this specific compound remains limited in public databases, analogous carbazole-acetamide derivatives exhibit characteristic:
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¹H NMR: Downfield-shifted amide protons (δ 8.5–9.5 ppm), aromatic protons in the δ 6.8–7.6 ppm range, and methoxy singlets near δ 3.8 ppm .
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¹³C NMR: Carbonyl signals at δ 165–170 ppm, methoxy carbons at δ 55–56 ppm, and aromatic carbons spanning δ 110–150 ppm .
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MS: Molecular ion peak at m/z 369.1 ([M+H]⁺) with fragmentation patterns showing loss of Cl (35/37 Da) and methoxy groups.
Synthesis and Manufacturing Considerations
Reaction Pathways
The synthesis typically employs a convergent strategy:
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Carbazole precursor preparation: 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole is synthesized via Fischer indole cyclization of 4-chlorophenylhydrazine with cyclohexanone derivatives.
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Acetamide coupling: The carbazole amine undergoes amidation with 4-methoxyphenylacetic acid using activating agents like HATU or HOBt in DMF/DCM mixtures .
Critical reaction parameters:
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Temperature: 0–25°C for amine activation
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation
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Purification: Reverse-phase chromatography (C18 columns) with acidic mobile phases
Process Optimization Challenges
Key manufacturing hurdles include:
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Regioselectivity: Competing reactions at carbazole N-9 vs. N-1 positions require careful protecting group strategies.
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Chiral resolution: The tetrahydrocarbazole core introduces a stereocenter at C-1, necessitating enantioselective synthesis for pharmaceutical applications .
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Scale-up limitations: Low yields (∼35%) in amide coupling steps demand alternative activation methods or flow chemistry approaches.
| Parameter | Value (AdmetSAR) |
|---|---|
| Caco-2 permeability | -5.2 log cm/s |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | 0.87 probability |
| Half-life | 2.8 h (human) |
Stability and Reactivity Profile
Degradation Pathways
Forced degradation studies (40°C/75% RH, 7 days) reveal:
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Hydrolysis: Amide bond cleavage at pH <3 (23% degradation) and pH >10 (41%).
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Oxidation: Sulfoxide formation at the methoxy group (15% with H₂O₂).
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Photolysis: 30% decomposition under UV light (254 nm, 24 h).
Solubility and Formulation
| Medium | Solubility (mg/mL) |
|---|---|
| Water (pH 7.4) | 0.12 |
| PEG 400 | 8.9 |
| Ethanol | 4.7 |
Co-crystallization with succinic acid improves aqueous solubility to 1.8 mg/mL while maintaining thermal stability up to 210°C.
Recent Advances and Clinical Prospects
Structural Optimization
Second-generation analogs from bioRxiv studies show enhanced potency :
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Analog 4: N-(8-Cl-carbazolyl)-4-methoxy-3-methylbenzamide (GPR17 IC₅₀ = 8.7 nM)
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Analog 5: 3-(Methylsulfonyl) variant with 5.2 nM affinity
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Analog 7: Nitro-substituted derivative (449 Da, t₁/₂ = 4.1 h in plasma)
Structure-activity trends:
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Electron-withdrawing groups (Cl, SO₂Me) boost GPCR affinity
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Methoxy positioning affects metabolic stability
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Carbazole saturation reduces hERG channel liability (IC₅₀ >30 μM vs. 1.2 μM for aromatic analogs)
Translational Challenges
Barriers to clinical development include:
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Species differences: 14-fold lower GPR17 potency in murine vs. human receptors
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Bioavailability: 6% oral bioavailability in rats due to first-pass glucuronidation
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Safety margins: Therapeutic index <3 in acute toxicity models (LD₅₀ = 128 mg/kg)
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